molecular formula C17H13N3O3 B2509095 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid CAS No. 477857-43-5

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid

Cat. No.: B2509095
CAS No.: 477857-43-5
M. Wt: 307.309
InChI Key: OEJMQJJFVSPMNU-UHFFFAOYSA-N
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Description

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of both pyridine and pyrimidine rings, which are connected through a phenoxyacetic acid moiety

Mechanism of Action

Target of Action

The primary targets of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid are currently unknown. This compound is a complex molecule and its interaction with biological systems may involve multiple targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment. Understanding these influences is crucial for optimizing the use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .

  • Step 1: Synthesis of the Aryl Halide

    • The starting material, 4-bromo-2-pyridinyl, is reacted with 4-(2-pyrimidinyl)phenol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
  • Step 2: Suzuki–Miyaura Coupling

    • The aryl halide obtained from step 1 is then subjected to Suzuki–Miyaura coupling with phenoxyacetic acid boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Agricultural Chemistry: It is explored for its herbicidal properties, particularly in controlling broad-leaf weeds.

    Biological Research: The compound is used in studies related to cell signaling and molecular interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 4-Chloro-2-methylphenoxyacetic acid (MCPA)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness

2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Unlike other phenoxyacetic acids, this compound has a broader spectrum of activity and can be tailored for specific applications in medicinal and agricultural chemistry.

Properties

IUPAC Name

2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16(22)11-23-13-6-4-12(5-7-13)17-19-10-8-15(20-17)14-3-1-2-9-18-14/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJMQJJFVSPMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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